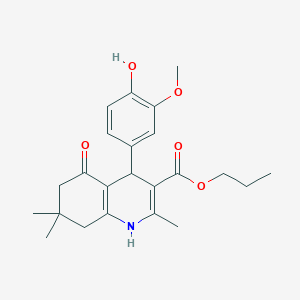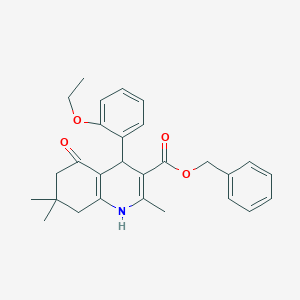![molecular formula C19H26N2O2S B11703325 N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11703325.png)
N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide is a complex organic compound that features an adamantane moiety, a sulfonohydrazide group, and a methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide typically involves the reaction of adamantan-1-yl ketone with 4-methylbenzenesulfonohydrazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final product through a condensation reaction.
-
Step 1: Formation of Hydrazone
- Reactants: Adamantan-1-yl ketone, 4-methylbenzenesulfonohydrazide
- Conditions: Acidic or basic medium
- Intermediate: Hydrazone
-
Step 2: Condensation Reaction
- Conditions: Elevated temperature
- Product: N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Functionalized benzene derivatives
Applications De Recherche Scientifique
N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its adamantane moiety provides rigidity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein binding.
Industrial Applications: It can be utilized in the synthesis of polymers and other high-performance materials.
Mécanisme D'action
The mechanism of action of N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the sulfonohydrazide group can form hydrogen bonds with target proteins, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(adamantan-1-yl)amides: These compounds share the adamantane moiety but differ in their functional groups.
Adamantan-1-yl ketones: Similar in structure but lack the sulfonohydrazide group.
Sulfonohydrazides: Compounds with similar functional groups but different core structures.
Uniqueness
N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide is unique due to its combination of the adamantane moiety and the sulfonohydrazide group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C19H26N2O2S |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
N-[(Z)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H26N2O2S/c1-13-3-5-18(6-4-13)24(22,23)21-20-14(2)19-10-15-7-16(11-19)9-17(8-15)12-19/h3-6,15-17,21H,7-12H2,1-2H3/b20-14- |
Clé InChI |
ZRSKZWIXAGMHOK-ZHZULCJRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



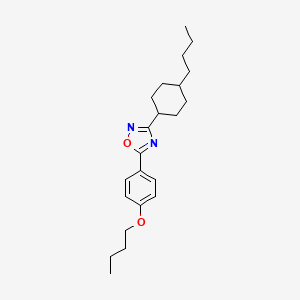
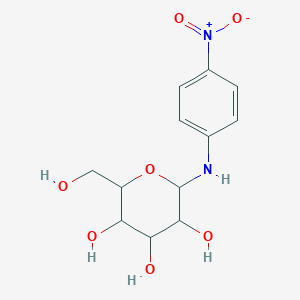
![N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide](/img/structure/B11703255.png)
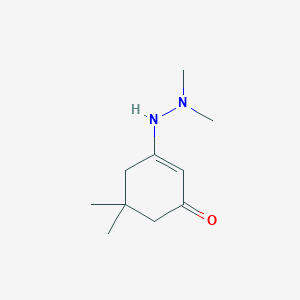

![1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene](/img/structure/B11703267.png)
![Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
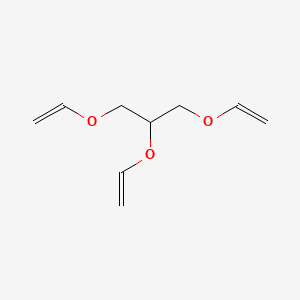
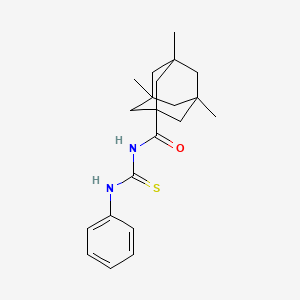
![(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B11703305.png)
![(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703327.png)
